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Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate

Catalog No.
S15842414
CAS No.
M.F
C12H16ClNO2
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethy...

Product Name

Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate

IUPAC Name

methyl (3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3/t10-/m0/s1

InChI Key

JUMFVXWMGBVSSP-JTQLQIEISA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Cl)N)C(=O)OC

Isomeric SMILES

CC(C)([C@H](C1=CC=C(C=C1)Cl)N)C(=O)OC

Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H16ClNO2C_{12}H_{16}ClNO_2 and a molar mass of approximately 241.71 g/mol. This compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry. The presence of a 4-chlorophenyl group enhances its potential biological activity and influences its chemical properties. The compound is often referenced by its CAS number, 357388-75-1, and is characterized by its white powder appearance and stability under proper storage conditions (2-8°C) .

Typical of amino acid derivatives. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Hydrolysis: In aqueous conditions, it can be hydrolyzed back to the corresponding amino acid and alcohol.
  • N-acylation: The amino group can react with acyl chlorides to form amides.

These reactions are significant for modifying the compound's structure for specific applications in pharmaceuticals and organic synthesis .

The biological activity of Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is primarily attributed to its structural similarity to amino acids and its ability to interact with biological systems. Preliminary studies suggest that compounds of this class may exhibit:

  • Antimicrobial properties: Potential effectiveness against various bacterial strains.
  • Neuroactive effects: Possible influence on neurotransmitter systems due to the presence of an amino group.
  • Antitumor activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Further research is necessary to fully elucidate its pharmacological profile .

The synthesis of Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-chlorobenzaldehyde and dimethyl 2-methylpropanoate.
  • Reaction Conditions: The reaction is usually conducted under basic conditions using sodium hydroxide or potassium hydroxide as catalysts.
  • Isolation and Purification: After completion, the product is extracted using organic solvents like chloroform or methanol, followed by purification through recrystallization or chromatography.

This multi-step synthesis allows for the introduction of functional groups while maintaining stereochemical integrity .

Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate has several potential applications:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting neurological disorders or infections.
  • Research: Utilized in studies exploring amino acid derivatives and their interactions in biological systems.
  • Chemical Synthesis: Acts as an intermediate for producing more complex organic molecules in medicinal chemistry .

Interaction studies involving Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate focus on its binding affinity with various biological targets:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors can reveal insights into its potential neuroactive effects.
  • Enzyme Inhibition: Studies may explore its role in inhibiting specific enzymes related to metabolic pathways or disease processes.

These interactions are crucial for understanding the compound's therapeutic potential and safety profile .

Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-3-(4-methylphenyl)propanoateC12H17NO2Contains a methyl group instead of chlorine
Methyl 3-amino-3-(phenyl)propanoateC11H15NO2Lacks halogen substitution, affecting reactivity
Methyl 3-amino-3-(4-bromophenyl)propanoateC11H15BrNO2Bromine substitution may enhance biological activity

Uniqueness

Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate stands out due to the presence of both a chlorinated aromatic ring and a specific stereochemistry at the chiral center. This combination may lead to distinct biological activities compared to similar compounds lacking these features .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.0869564 g/mol

Monoisotopic Mass

241.0869564 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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